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Compound of Interest

Compound Name: MPO-IN-28

Cat. No.: B15585914

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

MPO-IN-28, primarily recognized as a potent, irreversible inhibitor of Myeloperoxidase (MPO)
with an IC50 of 44 nM, has emerged as a valuable synthetic intermediate in the field of drug
discovery.[1][2][3] Beyond its well-documented role as an MPO inhibitor, MPO-IN-28 has been
utilized as a key building block in the synthesis of novel therapeutic agents, most notably a
series of Gram-positive bacterial DNA polymerase Il inhibitors.[4] This document provides
detailed application notes and protocols for the use of MPO-IN-28 as a synthetic intermediate,
along with an overview of the biological context of its derivatives.

MPO-IN-28 is also known to exhibit other biological activities, including antagonism of the
adenosine A2B receptor (Ki = 2.15 pM) and agonism of the neuropeptide Y-like receptor 7
(NPYLRT7).[4] Its chemical structure, N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine, offers
multiple reactive sites that can be strategically employed in the construction of more complex
molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of MPO-IN-28 is provided in the table
below. This data is essential for planning synthetic transformations and ensuring proper
handling and storage.
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Property Value Reference
Molecular Formula C11H13N50 [1112114]
Molecular Weight 231.25 g/mol [1][3]
CAS Number 37836-90-1 [1][2][4]
Appearance Solid [4]
Purity >98% (HPLC) [2][4]
Solubility DMSO: ~22.73-46 mg/mL [11[2][3]
Water: Insoluble [3]
Ethanol: Insoluble [3]
Storage Powder: -20°C for up to 3 ae
years
In solvent: -80°C forup to 1
[1]3]

year

Application as a Synthetic Intermediate: Synthesis
of Quinazolin-2-ylamino-quinazolin-4-ols

MPO-IN-28 serves as a crucial precursor for the synthesis of quinazolin-2-ylamino-quinazolin-
4-ols, a novel class of non-nucleoside inhibitors of bacterial DNA polymerase lll. These
compounds have demonstrated potent antibacterial activity against major Gram-positive
pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

The general synthetic strategy involves the reaction of a carbamate derivative of MPO-IN-28
with an appropriately substituted isatoic anhydride. This convergent approach allows for the
rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of N-(7-methoxy-4-methyl-2-quinazolinyl)-guanidine (MPO-IN-28)
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The synthesis of MPO-IN-28 can be achieved through a multi-step process starting from
substituted anilines. A representative synthetic route is outlined below.

Step 1: Synthesis of 2-chloro-7-methoxy-4-methylquinazoline

A mixture of 1-(2-amino-4-methoxyphenyl)ethanone and an appropriate cyclizing agent (e.g.,
chloroacetonitrile in the presence of HCI gas) is heated to form the 2-chloromethyl-quinazoline
intermediate. Subsequent manipulation of the chloromethyl group can yield the desired 2-
chloro-7-methoxy-4-methylquinazoline.

Step 2: Guanidinylation of 2-chloro-7-methoxy-4-methylquinazoline

The 2-chloroquinazoline intermediate is reacted with guanidine hydrochloride in a suitable
solvent, such as isopropanol or DMF, often in the presence of a base, to yield MPO-IN-28.

Detailed Protocol (Exemplary):

e To a solution of 2-chloro-7-methoxy-4-methylquinazoline (1.0 eq) in anhydrous isopropanol,
add guanidine hydrochloride (1.2 eq) and a non-nucleophilic base such as
diisopropylethylamine (DIEA) (1.5 eq).

» Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography
(TLC) or liquid chromatography-mass spectrometry (LC-MS).

e Upon completion, cool the reaction mixture to room temperature and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., dichloromethane/methanol gradient) to afford pure MPO-IN-28.

o Characterize the final product by *H NMR, 3C NMR, and mass spectrometry.

Protocol 2: Synthesis of Quinazolin-2-ylamino-quinazolin-4-ols from an MPO-IN-28 Derivative

This protocol describes the synthesis of the final DNA polymerase Il inhibitors from a
carbamate-protected MPO-IN-28 intermediate.

Step 1: Preparation of the Carbamate Intermediate
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The guanidine group of MPO-IN-28 can be reacted with an activating agent like triphosgene in
a solvent such as tetrahydrofuran (THF) to form a reactive carbamate intermediate.

Step 2: Condensation with Isatoic Anhydride

The carbamate intermediate is then reacted with a substituted isatoic anhydride in a polar
aprotic solvent like dimethylformamide (DMF) in the presence of a base such as DIEA at
elevated temperatures.

Detailed Protocol (General):

e To a solution of MPO-IN-28 (1.0 eq) in anhydrous THF, add triphosgene (0.4 eq) at room
temperature and stir until the formation of the carbamate intermediate is complete (monitor
by TLC).

 In a separate flask, dissolve the appropriately substituted isatoic anhydride (1.1 eq) and
DIEA (2.0 eq) in DMF.

» Add the solution of the carbamate intermediate to the isatoic anhydride solution.

e Heat the reaction mixture to 100°C and stir for several hours until the reaction is complete.
o Cool the reaction to room temperature, and pour into water to precipitate the product.

o Collect the solid by filtration, wash with water, and dry under vacuum.

 Purify the crude product by recrystallization or column chromatography to yield the desired
guinazolin-2-ylamino-quinazolin-4-ol.

e Confirm the structure and purity of the final compound using analytical techniques such as
NMR, MS, and HPLC.

Biological Activity of MPO-IN-28 Derivatives

The quinazolin-2-ylamino-quinazolin-4-ols synthesized using MPO-IN-28 as an intermediate
are potent inhibitors of bacterial DNA polymerase Ill, an essential enzyme for bacterial
replication. This inhibition leads to bacterial cell death.
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Mechanism of Action and Signaling Pathway

Bacterial DNA polymerase lll is a multi-subunit enzyme responsible for the majority of DNA
synthesis during replication in prokaryotes. The inhibition of this enzyme stalls the replication
fork, leading to the cessation of DNA synthesis and ultimately, cell death. The quinazolin-2-
ylamino-quinazolin-4-ols act as non-nucleoside inhibitors, meaning they do not compete with
the natural deoxynucleoside triphosphate (ANTP) substrates. Instead, they are competitive with
the DNA template, suggesting they bind to a site on the enzyme that affects its interaction with

the DNA.
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Experimental Workflow for Synthesis of DNA Polymerase IlI Inhibitors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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